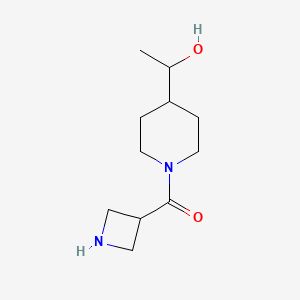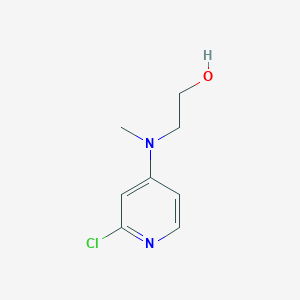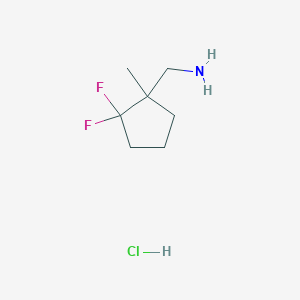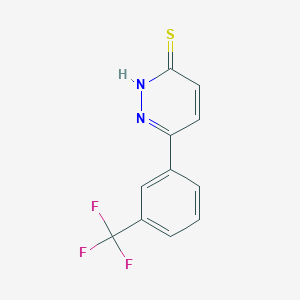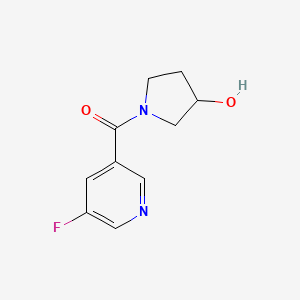
(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, also known as 5-FPHM, is a synthetic organic compound that has seen increasing use in scientific research. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound, and is a particularly attractive compound for research due to its properties as a versatile reagent. 5-FPHM has been used in a variety of scientific applications, including as a catalyst and as a building block for complex molecules.
Scientific Research Applications
Fluorinated Compound Synthesis and Reactivity
Research has indicated that fluorinated compounds, similar in structure to "(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone," play a significant role in the development of reagents for selective fluorination processes. For instance, the study by Zupan, Iskra, and Stavber (1995) on the chemistry of organo halogenic molecules highlights the role of reagent structure on transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents, indicating the potential for creating diverse fluorinated molecules for further applications in medicinal chemistry and material science Zupan, Iskra, & Stavber, 1995.
Antibacterial Activity
The antibacterial properties of pyridonecarboxylic acids, which are structurally related to the compound , were explored by Egawa et al. (1984). This study synthesized and evaluated a series of compounds for their in vitro and in vivo antibacterial activities, highlighting the potential use of these compounds in developing new antibacterial agents Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.
Boric Acid Ester Intermediates in Organic Synthesis
The synthesis and crystal structure analysis of boric acid ester intermediates, incorporating elements of the compound of interest, have been studied by Huang et al. (2021). These compounds are valuable intermediates in organic synthesis, providing insights into the design and synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021.
Fluorinated Fluorophores Synthesis
The study on the synthesis of fluorinated benzophenones and related compounds by Woydziak, Fu, and Peterson (2012) demonstrates the enhancement of photostability and spectroscopic properties through fluorination. This research could be directly applicable to the development of advanced imaging agents and fluorescent markers in biological research Woydziak, Fu, & Peterson, 2012.
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-3-7(4-12-5-8)10(15)13-2-1-9(14)6-13/h3-5,9,14H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYMJUONYRYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



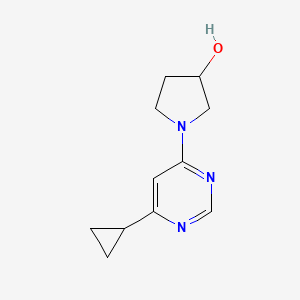
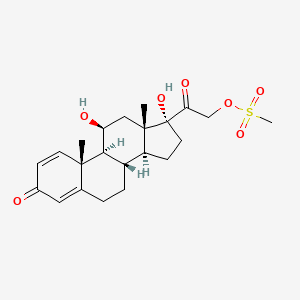
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)
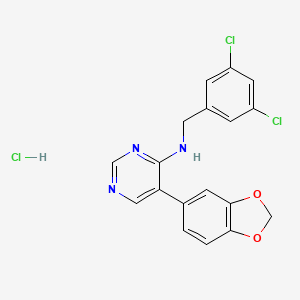
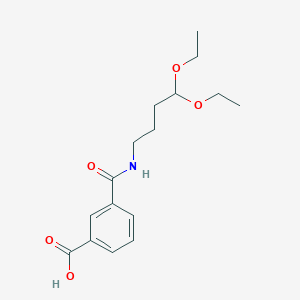
![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)
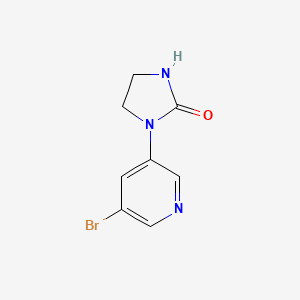
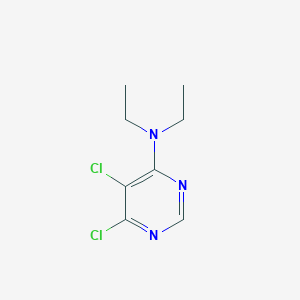
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
